molecular formula C36H33NO2 B12522787 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline

Cat. No.: B12522787
M. Wt: 511.7 g/mol
InChI Key: HAWAKYAYFZBXDH-UHFFFAOYSA-N
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Description

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a vinyl group substituted with two 4-methoxyphenyl groups and an aniline moiety substituted with two p-tolyl groups. Its molecular structure contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline typically involves a multi-step process. One common method includes the following steps :

    Formation of the Vinyl Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is refluxed for several hours, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.

    Coupling Reaction: The resulting intermediate is then subjected to a coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2·CH2Cl2) and potassium acetate in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is unique due to its combination of vinyl and aniline moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C36H33NO2

Molecular Weight

511.7 g/mol

IUPAC Name

N-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C36H33NO2/c1-26-5-15-31(16-6-26)37(32-17-7-27(2)8-18-32)33-19-9-28(10-20-33)25-36(29-11-21-34(38-3)22-12-29)30-13-23-35(39-4)24-14-30/h5-25H,1-4H3

InChI Key

HAWAKYAYFZBXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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